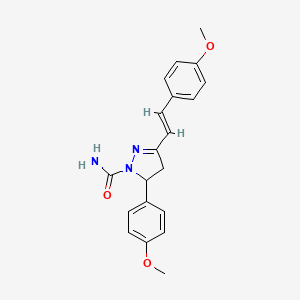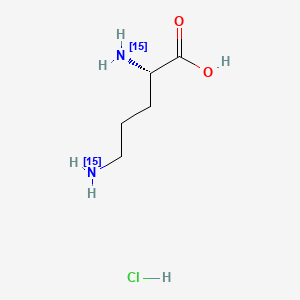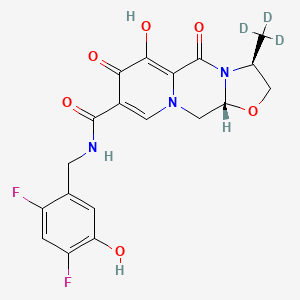
26-Hydroxy Cabotegravir-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
26-Hydroxy Cabotegravir-d3 is a derivative of Cabotegravir, an integrase strand transfer inhibitor used primarily in the treatment and prevention of HIV-1 infection . This compound is labeled with deuterium, which can be useful in various scientific studies, including pharmacokinetic and pharmacodynamic research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The process typically starts with the synthesis of Cabotegravir, followed by the selective hydroxylation at the 26th position and the incorporation of deuterium . The reaction conditions often involve the use of specific catalysts and reagents to ensure the selective introduction of hydroxyl and deuterium groups.
Industrial Production Methods
Industrial production of 26-Hydroxy Cabotegravir-d3 follows similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) is often used to purify the compound, ensuring its high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
26-Hydroxy Cabotegravir-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones, while reduction can yield the parent compound without the hydroxyl group .
Applications De Recherche Scientifique
26-Hydroxy Cabotegravir-d3 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems.
Pharmacodynamic Studies: Understanding the interaction of the compound with its molecular targets.
HIV Research: Used in studies to understand the efficacy and mechanism of action of integrase inhibitors.
Drug Development: Helps in the development of new antiretroviral drugs with improved efficacy and safety profiles.
Mécanisme D'action
26-Hydroxy Cabotegravir-d3 exerts its effects by inhibiting the integrase enzyme of HIV-1, preventing the integration of viral DNA into the host genome . This inhibition blocks the replication of the virus, thereby reducing the viral load in infected individuals. The molecular targets include the active site of the integrase enzyme, and the pathways involved are related to the viral replication cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dolutegravir: Another integrase strand transfer inhibitor with a similar mechanism of action.
Raltegravir: An earlier integrase inhibitor used in HIV treatment.
Elvitegravir: A compound with a similar chemical structure and function.
Uniqueness
26-Hydroxy Cabotegravir-d3 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and pharmacodynamic studies. This labeling allows for more precise tracking and understanding of the compound’s behavior in biological systems .
Propriétés
Formule moléculaire |
C19H17F2N3O6 |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
(3R,6S)-N-[(2,4-difluoro-5-hydroxyphenyl)methyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide |
InChI |
InChI=1S/C19H17F2N3O6/c1-8-7-30-14-6-23-5-10(16(26)17(27)15(23)19(29)24(8)14)18(28)22-4-9-2-13(25)12(21)3-11(9)20/h2-3,5,8,14,25,27H,4,6-7H2,1H3,(H,22,28)/t8-,14+/m0/s1/i1D3 |
Clé InChI |
PBHZVVZLTNCHSQ-BCCSSOABSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC(=C(C=C4F)F)O)O |
SMILES canonique |
CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC(=C(C=C4F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


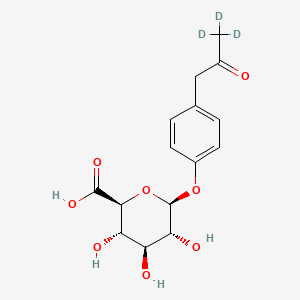

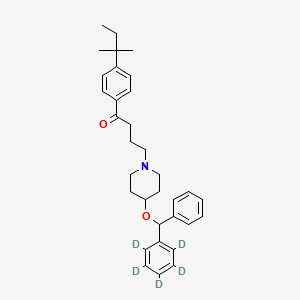
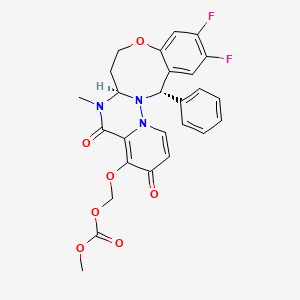
![(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12416094.png)
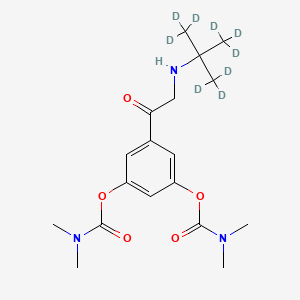
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12416100.png)
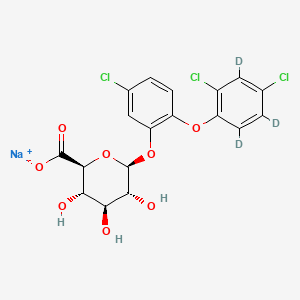
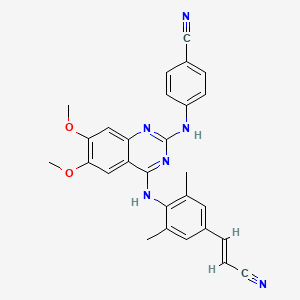
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416135.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)
